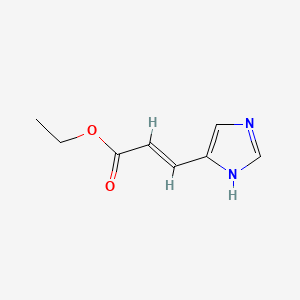

Ethyl urocanate

Übersicht

Beschreibung

Ethyl urocanate is an ester derivative of urocanic acid, which is an intermediate in the histidine degradation pathway. This compound is known for its role in skin conditioning and UV absorption, making it a valuable ingredient in personal care products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl urocanate can be synthesized through the esterification of urocanic acid with ethanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl urocanate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Urocanic acid derivatives.

Reduction: Ethanol and urocanic acid.

Substitution: Various substituted urocanates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl urocanate has been investigated across several domains:

Chemistry

- UV Absorption : this compound is utilized as a UV absorber in various chemical formulations, protecting products from UV degradation. It effectively absorbs UV radiation, preventing deeper penetration into materials or biological tissues.

Biology

- Bacterial Recognition : Research indicates that this compound plays a role in bacterial pathogenesis by interacting with bacterial regulatory proteins such as HutC. This interaction influences bacterial metabolism and motility, highlighting its importance in microbial recognition and infection processes .

- Neurobiology : Recent studies suggest that urocanate can cross the blood-brain barrier, promoting glutamate biosynthesis and release in the brain. This property may have implications for neurological health and cognitive functions .

Medicine

- Protective Effects Against UV Radiation : this compound is being studied for its potential protective effects against UV-induced skin damage. Its ability to absorb harmful UV rays makes it a candidate for inclusion in dermatological formulations aimed at preventing skin cancer and other UV-related conditions .

- Anti-Inflammatory Properties : Urocanate derivatives have shown anti-inflammatory effects in models of inflammatory bowel disease (IBD). In experimental settings, these compounds reduced inflammation markers and improved histological outcomes in treated subjects .

Industry

- Personal Care Products : this compound is incorporated into personal care products for its skin conditioning properties and ability to provide UV protection. Its application in sunscreens and moisturizers reflects its commercial value in enhancing skin health .

Case Study 1: UV Protection in Dermatology

A study examined the efficacy of this compound as a UV filter in sunscreen formulations. Results indicated that formulations containing this compound significantly reduced skin erythema after UV exposure compared to controls without the compound. This highlights its potential as an effective ingredient for protecting against sun damage.

Case Study 2: Bacterial Pathogenesis

Research on Pseudomonas aeruginosa demonstrated that this compound enhances bacterial virulence by modulating metabolic pathways through HutC interactions. The study found that bacteria exposed to higher concentrations of urocanate exhibited increased motility and biofilm formation, suggesting a role in infection dynamics .

Wirkmechanismus

Ethyl urocanate exerts its effects through several mechanisms:

UV Absorption: It absorbs UV radiation, preventing it from penetrating deeper layers of the skin.

Bacterial Interaction: It interacts with bacterial regulatory proteins such as HutC, influencing bacterial metabolism and motility.

Enzymatic Reactions: Urocanase catalyzes the addition of water to urocanate, forming 3-(5-oxoimidazol-4-yl)propionate.

Vergleich Mit ähnlichen Verbindungen

Ethyl urocanate can be compared with other similar compounds such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Urocanic Acid: The parent compound of this compound.

Urocanylcholine: A choline ester of urocanic acid found in certain molluscs.

This compound stands out due to its specific ester group, which imparts unique properties and applications, particularly in UV protection and skin conditioning.

Biologische Aktivität

Ethyl urocanate, an ester derivative of urocanic acid, has gained attention in recent years for its potential biological activities. This article synthesizes current research findings, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound (C₇H₉NO₂) is derived from urocanic acid through the esterification process. Its structure is characterized by a carboxylic acid group converted into an ethyl ester, which may enhance its bioavailability and membrane permeability compared to its parent compound.

1. Anti-Inflammatory Effects

Research indicates that this compound and its derivatives exhibit significant anti-inflammatory properties. A study investigating various urocanic acid derivatives demonstrated their efficacy in reducing inflammation in models of inflammatory bowel disease (IBD). The ethyl esters showed a reduction in colon weight-to-length ratios, indicating decreased inflammation and tissue damage in murine models subjected to dextran sodium sulfate (DSS) treatment .

Key Findings:

- Reduction in inflammation: Ethyl esters reduced the area of inflammation and neutrophil infiltration.

- Disease Activity Index (DAI): Trends towards lower DAI were observed with ethyl ester administration, although not statistically conclusive .

The biological activity of this compound is primarily attributed to its interaction with immune pathways. The compound appears to modulate the immune response by influencing cytokine production and neutrophil activity. For instance, the administration of this compound derivatives resulted in decreased levels of CXCL1, a neutrophil chemoattractant, thereby reducing neutrophil infiltration into inflamed tissues .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its esterified form. Stability studies have indicated that these compounds maintain integrity over several days in physiological conditions, with minimal hydrolysis observed during experiments .

Toxicity Studies:

- Preliminary toxicity assessments have shown that at therapeutic doses, this compound does not exhibit significant adverse effects, making it a candidate for further clinical exploration.

Case Study 1: Inflammatory Bowel Disease Model

In a controlled study involving C57Bl/6 mice:

- Method: Mice were administered DSS to induce colitis, followed by treatment with this compound derivatives.

- Results: Significant reductions in colonic weight-to-length ratios were observed, suggesting effective anti-inflammatory activity. The histological analysis revealed decreased fibrosis and inflammatory cell infiltration compared to control groups .

Case Study 2: Cytotoxicity Against Cancer Cells

Although primarily studied for its anti-inflammatory effects, preliminary investigations into the cytotoxic potential of this compound against cancer cells have shown promise. Ethyl esters derived from urocanic acid displayed selective cytotoxicity against various cancer cell lines, including lung (A549) and colon (HCT-116) cancer cells .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMLGOFBKNGJAM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27538-35-8, 111157-51-8 | |

| Record name | Ethyl urocanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl urocanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111157518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(1H-imidazol-4-yl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL UROCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4W88OP01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.